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Mudanpioside J

metabolomics HPLC-MS botanical quality control

Mudanpioside J (CAS 262350-52-7), a 6′-O-vanillylpaeoniflorin from Moutan Cortex with ≥98% HPLC purity. Its unique vanillyl moiety confers COX-2 affinity (BAUF-UPLC-MS validated) and strong α-glucosidase docking (−9.544 kcal/mol), distinguishing it from paeoniflorin and galloylpaeoniflorin. Essential for SAR studies across the mudanpioside series, HPLC-MS metabolomic marker (RT 35.42 min), and root tissue quality assessment. Ideal reference standard for anti-inflammatory and metabolomic research.

Molecular Formula C31H34O14
Molecular Weight 630.6 g/mol
Cat. No. B041872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMudanpioside J
Molecular FormulaC31H34O14
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C=C7)O)OC)O)O)O)O
InChIInChI=1S/C31H34O14/c1-28-13-30(38)20-11-31(28,29(20,27(44-28)45-30)14-41-24(36)15-6-4-3-5-7-15)43-26-23(35)22(34)21(33)19(42-26)12-40-25(37)16-8-9-17(32)18(10-16)39-2/h3-10,19-23,26-27,32-35,38H,11-14H2,1-2H3/t19-,20-,21-,22+,23-,26+,27-,28+,29+,30-,31+/m1/s1
InChIKeyWQDKJKKWQBBKSZ-DYMNNOMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Mudanpioside J for Research: Sourcing Pure Monoterpene Glycoside from Moutan Cortex


Mudanpioside J (CAS 262350-52-7, C31H34O14, MW 630.60) is a monoterpene glycoside originally isolated from the root cortex of Paeonia suffruticosa (Moutan Cortex) [1]. Structurally, it corresponds to 6′-O-vanillylpaeoniflorin, a derivative of the major Paeonia constituent paeoniflorin featuring a vanillyl substitution [2]. The compound is commercially available as a research-grade natural product with typical purity of ≥95% as determined by HPLC .

Why Mudanpioside J Cannot Be Substituted by Paeoniflorin or Other Moutan Cortex Monoterpenes


Although Mudanpioside J shares the paeoniflorin aglycone core with other Moutan Cortex monoterpene glycosides, its distinctive vanillyl moiety at the 6′-O position confers altered spatial distribution in planta and distinct molecular recognition properties relative to paeoniflorin, benzoyloxypaeoniflorin, and galloylpaeoniflorin [1][2]. This structural difference translates to differential accumulation in root tissues and potentially divergent biological target engagement, as evidenced by affinity-based screening studies that distinguish it from its co-occurring analogs [3].

Quantitative Differentiation of Mudanpioside J from Closest Moutan Cortex Analogs


Spatial Accumulation in First Lateral and Axial Roots Distinguishes Mudanpioside J from Paeonol and Other Metabolites

In a systematic metabolomic profiling of Moutan Cortex root parts using HPLC-MS, Mudanpioside J was found to accumulate preferentially in first lateral and axial roots, in contrast to paeonol, which accumulates primarily in axial roots [1]. This spatial segregation provides a quantifiable basis for selecting root parts enriched in Mudanpioside J versus paeonol for extraction or bioactivity studies.

metabolomics HPLC-MS botanical quality control root part differentiation

Identification as a COX-2 Affinity Component Differentiates Mudanpioside J from Other Moutan Cortex Constituents

Using bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS, Mudanpioside J was identified as one of 11 components in Moutan Cortex extract that bind to cyclooxygenase-2 (COX-2) [1]. In the same screening, galloylpaeoniflorin and tetragalloyl glucose were also identified, but the specific vanillyl substitution of Mudanpioside J distinguishes its binding interaction from other monoterpene glycosides.

anti-inflammatory COX-2 inhibition affinity ultrafiltration target identification

Molecular Docking Affinity for α-Glucosidase Suggests Mudanpioside J Differentiation from Paeoniflorin

In silico molecular docking studies predict that Mudanpioside J binds to α-glucosidase with a docking score of -9.544 kcal/mol, indicating a favorable interaction energy [1]. While direct comparative IC50 data are not available, the vanillyl substitution present in Mudanpioside J (absent in paeoniflorin) may enhance binding through additional hydrogen bonding and hydrophobic contacts with the enzyme active site.

α-glucosidase molecular docking in silico screening diabetes

Structural Uniqueness as 6′-O-Vanillylpaeoniflorin Differentiates Mudanpioside J from Paeoniflorin and Benzoyloxypaeoniflorin

Mudanpioside J is structurally characterized as 6′-O-vanillylpaeoniflorin, possessing a vanillyl (4-hydroxy-3-methoxybenzoyl) group at the 6′-O position of the glucose moiety, whereas paeoniflorin lacks this substitution and benzoyloxypaeoniflorin carries a benzoyl group at a different position [1][2]. This specific substitution pattern is directly linked to the compound's distinct chromatographic retention time (35.42 min) and mass spectral fragmentation pattern in UPLC-Q-TOF-MS analysis [2].

natural product chemistry structure-activity relationship vanillyl substitution

Recommended Research and Industrial Application Scenarios for Mudanpioside J


Anti-inflammatory Target Engagement Studies (COX-2 Focused)

Based on its identification as a COX-2 affinity component via BAUF-UPLC-MS [1], Mudanpioside J is suitable for in vitro assays examining direct COX-2 inhibition, particularly in comparative studies with other Moutan Cortex-derived monoterpene glycosides such as galloylpaeoniflorin and benzoyloxypaeoniflorin. Researchers can utilize purified Mudanpioside J to investigate the contribution of the 6′-O-vanillyl group to COX-2 binding affinity.

Metabolomic and Phytochemical Profiling Reference Standard

Mudanpioside J serves as an analytical reference standard for HPLC-MS metabolomic studies of Moutan Cortex, where its distinct retention time (35.42 min) and mass spectral signature enable unambiguous identification [1]. Its tissue-specific accumulation in first lateral and axial roots makes it a marker compound for assessing root part quality and optimizing extraction protocols [2].

In Silico α-Glucosidase Inhibitor Screening

Given the predicted favorable docking score of -9.544 kcal/mol to α-glucosidase [1], Mudanpioside J is a prioritized candidate for virtual screening and molecular dynamics simulations aimed at discovering novel α-glucosidase inhibitors. The vanillyl substitution provides a structural scaffold that can be compared with simpler paeoniflorin derivatives to elucidate structure-activity relationships.

Comparative Structure-Activity Relationship (SAR) Studies of Paeonia Monoterpenes

As a distinct 6′-O-vanillyl-substituted paeoniflorin derivative, Mudanpioside J is an essential compound for systematic SAR studies across the mudanpioside series (A, C, E, F, H, J). Its unique substitution pattern allows researchers to isolate the contribution of the vanillyl moiety to biological activities such as anti-inflammatory and antioxidant effects [1].

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